molecular formula C11H11F2NO2 B7901648 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine

Cat. No.: B7901648
M. Wt: 227.21 g/mol
InChI Key: AOESAXVPUKOBRA-UHFFFAOYSA-N
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Description

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a difluorobenzo dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine
  • **2-(2,2-Difluorobenzo[d][1,3]dioxol-6-yl)pyrrolidine

Uniqueness

2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine is unique due to the specific positioning of the difluorobenzo dioxole moiety, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interaction profiles with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-5-yl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)15-9-4-3-7(6-10(9)16-11)8-2-1-5-14-8/h3-4,6,8,14H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOESAXVPUKOBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine
Reactant of Route 2
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine
Reactant of Route 3
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine
Reactant of Route 4
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine
Reactant of Route 5
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine
Reactant of Route 6
2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)pyrrolidine

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